molecular formula C18H22N4O2S B2810810 N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide CAS No. 1325706-98-6

N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide

Cat. No.: B2810810
CAS No.: 1325706-98-6
M. Wt: 358.46
InChI Key: YGCHBSHVMRGCRO-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with 4-(m-tolyl)piperazine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-oxo-2-(4-(phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide
  • N-(4-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide

Uniqueness

N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide is unique due to the presence of the m-tolyl group, which can influence its biological activity and interactions with molecular targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-[4-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-4-3-5-16(10-13)21-6-8-22(9-7-21)17(24)11-15-12-25-18(20-15)19-14(2)23/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCHBSHVMRGCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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